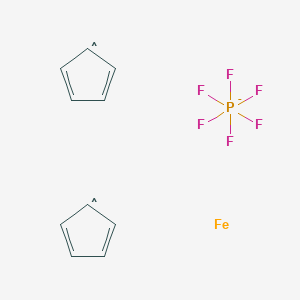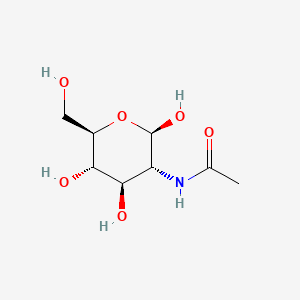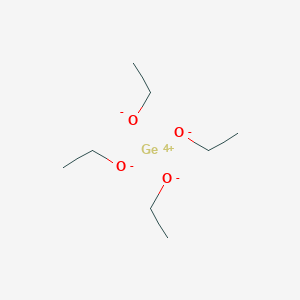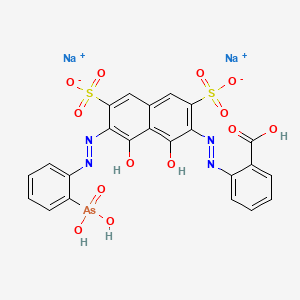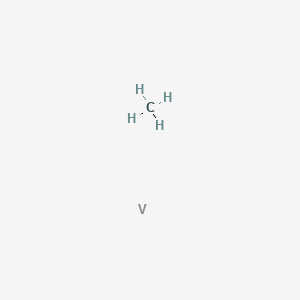
Vanadium carbide (VC)
Overview
Description
Vanadium carbide (VC) is a refractory compound with the chemical formula VC. It is known for its high melting point, hardness, and excellent thermal and electrical conductivity.
Mechanism of Action
Target of Action
Vanadium Carbide (VC) primarily targets the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) . These reactions are crucial in the field of energy production, particularly in the context of renewable energy sources like hydrogen.
Mode of Action
VC interacts with its targets (HER and OER) by acting as a catalyst. It is metallic, which enables efficient electron transport from the bulk to the surface of the catalysts . This property is essential for the catalytic activity of VC in these reactions.
Biochemical Pathways
The primary biochemical pathway affected by VC is the hydrogen evolution reaction (HER) via water electrolysis . This process involves the conversion of water into hydrogen, a clean and renewable energy carrier. VC acts as a catalyst in this reaction, enhancing its efficiency.
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the case of VC, we can discuss its analogous properties in the context of its catalytic activity. VC exhibits excellent performance in the HER but shows poor activity in the OER . The efficiency of VC as a catalyst in these reactions can be influenced by factors such as surface energy, hydrogen adsorption energy, and crystal formation energy .
Result of Action
The primary result of VC’s action is the efficient production of hydrogen through the HER . This process is crucial for the development of renewable energy sources, as hydrogen is a clean, renewable, and abundant energy carrier. Additionally, VC is used as an additive to cemented carbide to refine the carbide crystals and thereby increase the hardness of the inserts .
Action Environment
The action of VC can be influenced by environmental factors. For instance, although VC is thermodynamically stable, it converts to V2C at higher temperatures . Furthermore, the emergence of natural carbon vacancies can give rise to large surface energy, proper hydrogen adsorption energy, low crystal formation energy, and weak bond strength in VC , which can influence its catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadium carbide (VC) can be synthesized through several methods, including:
Direct Reaction: Heating vanadium metal with carbon at temperatures around 2200°C.
Carbothermal Reduction: Reducing vanadium oxides with carbon at high temperatures.
Metallothermal Reduction: Using metals like aluminum to reduce vanadium oxides in the presence of carbon.
Plasma-Chemical Synthesis: Vapor-gas phase deposition to obtain carbide nanopowders.
Industrial Production Methods: Industrial production often involves carbothermal reduction due to its efficiency and scalability. The process typically involves mixing vanadium pentoxide (V₂O₅) with carbon and heating the mixture in an inert atmosphere to produce vanadium monocarbide .
Chemical Reactions Analysis
Types of Reactions: Vanadium carbide (VC) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen at high temperatures to form vanadium oxides.
Reduction: Can be reduced by hydrogen or other reducing agents to form vanadium metal.
Substitution: Reacts with halogens to form vanadium halides.
Common Reagents and Conditions:
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically involves hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Involves halogens like chlorine or fluorine under controlled conditions.
Major Products:
Oxidation: Vanadium oxides (e.g., V₂O₅).
Reduction: Vanadium metal.
Substitution: Vanadium halides (e.g., VCl₃).
Scientific Research Applications
Vanadium carbide (VC) has a wide range of applications in scientific research, including:
Material Science: Employed in the development of high-temperature materials and coatings due to its refractory nature.
Electronics: Utilized in the production of electronic components owing to its good electrical conductivity.
Nanotechnology: Synthesized as nanoparticles for various applications, including catalysis and material reinforcement.
Comparison with Similar Compounds
- Titanium Carbide (TiC)
- Tungsten Carbide (WC)
- Molybdenum Carbide (Mo₂C)
- Niobium Carbide (NbC)
- Tantalum Carbide (TaC)
Vanadium carbide (VC) stands out due to its combination of catalytic efficiency, thermal stability, and electrical conductivity, making it a valuable material in various scientific and industrial applications.
Properties
IUPAC Name |
methane;vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.V/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXZVFEOLUTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.984 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Vanadium carbide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
11130-21-5, 12070-10-9 | |
| Record name | Vanadium carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium carbide (VC) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium carbide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium carbide (VC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)
